4-(3-Thienyl)isoquinoline

Übersicht

Beschreibung

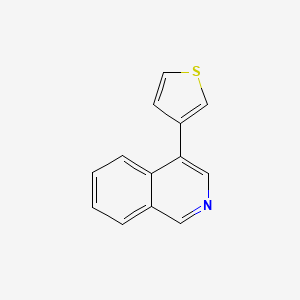

4-(3-Thienyl)isoquinoline is a heterocyclic compound that has garnered significant interest due to its potential biological properties, including anticancer, antifungal, and antibacterial activities. The compound consists of an isoquinoline ring fused with a thiophene ring, making it a unique structure in the realm of heterocyclic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Thienyl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated isoquinoline in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may also utilize the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of readily available boronic acids and halogenated isoquinolines, making it a cost-effective method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Thienyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(3-Thienyl)isoquinoline is part of a broader class of isoquinoline derivatives that have shown promise in treating various medical conditions. Notably, it has been investigated for its effectiveness against parasitic infections.

- Antiparasitic Activity : Research indicates that isoquinoline derivatives can interact with specific biological targets in nematodes, leading to paralysis and inhibition of these parasites. This interaction is particularly relevant for treating gastrointestinal and extra-intestinal helminth infections in both humans and animals . The compound's structure allows it to act on Slo-1 calcium-gated potassium channels, which are crucial for the nematodes' neuromuscular function.

- Pharmaceutical Formulations : The synthesis of this compound derivatives has been explored for their potential incorporation into pharmaceutical compositions aimed at controlling parasitic infections. This includes formulations that may combine multiple active ingredients to enhance efficacy .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical pathways, often involving palladium or copper-catalyzed reactions. These methodologies focus on creating diverse isoquinoline libraries that can be screened for biological activity.

- Palladium-Catalyzed Reactions : A notable approach involves the use of palladium-catalyzed coupling reactions to form the isoquinoline scaffold. This method allows for the introduction of various functional groups, enhancing the compound's biological properties .

- Fluorescent Properties : Recent studies have also investigated the fluorescent characteristics of isoquinoline derivatives, which could be leveraged for biomedical imaging applications. The incorporation of specific groups into the isoquinoline structure can lead to significant fluorescence changes, making these compounds suitable for labeling proteins or other biomolecules .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in real-world contexts:

- Case Study on Anthelmintic Activity : In a controlled study, researchers evaluated the efficacy of various isoquinoline derivatives, including this compound, against common nematodes. The findings demonstrated a marked reduction in parasite viability, supporting its potential as an effective anthelmintic agent .

- Development of Novel Therapeutics : Another case study focused on the development of new therapeutic agents based on this compound. The research involved synthesizing a library of derivatives and assessing their biological activity against specific targets related to parasitic infections. The results indicated several candidates with promising activity profiles, warranting further investigation .

Wirkmechanismus

The mechanism of action of 4-(3-Thienyl)isoquinoline involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis.

Antifungal and Antibacterial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: A parent compound with similar structural features but lacks the thiophene ring.

Thiophene: A sulfur-containing heterocycle that shares the thiophene ring structure with 4-(3-Thienyl)isoquinoline.

Uniqueness: this compound is unique due to its fused ring structure, combining the properties of both isoquinoline and thiophene. This fusion enhances its biological activity and makes it a versatile compound in various applications .

Biologische Aktivität

4-(3-Thienyl)isoquinoline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features an isoquinoline structure fused with a thienyl group, which enhances its pharmacological potential. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : It has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Antifungal Activity : The compound disrupts the integrity of fungal cell membranes, leading to cell death.

- Antibacterial Activity : It demonstrates efficacy against several bacterial strains by compromising their cell membrane integrity.

Summary of Biological Activities

| Activity | Mechanism | Target Pathways |

|---|---|---|

| Anticancer | Inhibition of DNA synthesis; induction of apoptosis | Cell cycle regulation, apoptosis pathways |

| Antifungal | Disruption of cell membrane integrity | Membrane integrity |

| Antibacterial | Compromise of bacterial cell membranes | Cell wall synthesis |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Membrane Disruption : The compound's interaction with microbial membranes results in increased permeability and eventual cell death. This is particularly relevant for its antifungal and antibacterial properties.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its anticancer effects through the activation of apoptotic pathways.

Anticancer Studies

A study focused on the anticancer properties of various isoquinoline derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cells. The mechanism involved the downregulation of cyclin D1 and activation of caspase pathways, leading to apoptosis .

Antimicrobial Activity

Research assessing the antimicrobial efficacy of this compound revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The compound's ability to disrupt membrane integrity was confirmed through assays measuring membrane permeability and cell viability.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. Comparisons with other isoquinoline derivatives have shown that modifications in the thienyl position significantly affect reactivity and biological efficacy. For instance, compounds with different substituents at various positions on the isoquinoline ring demonstrated varied potency against cancer cells and pathogens .

Eigenschaften

IUPAC Name |

4-thiophen-3-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.